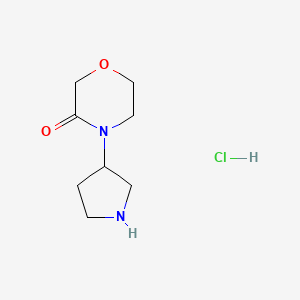
4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride is a chemical compound that features a morpholine ring fused with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyrrolidinone with morpholine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the morpholine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new pharmaceuticals for treating neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which 4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 4-(Pyrrolidin-1-yl)benzonitrile
- 3-(4-Morpholin-4-yl-phenylamino)-1-p-tolyl-pyrrolidine-2,5-dione
- Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
Uniqueness: 4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride is unique due to its specific ring structure, which combines the properties of both morpholine and pyrrolidine. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
Propiedades
IUPAC Name |
4-pyrrolidin-3-ylmorpholin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-6-12-4-3-10(8)7-1-2-9-5-7;/h7,9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKWGFBGNGJSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2S,3R,13S)-7-amino-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid](/img/structure/B8036353.png)
![(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride](/img/structure/B8036355.png)
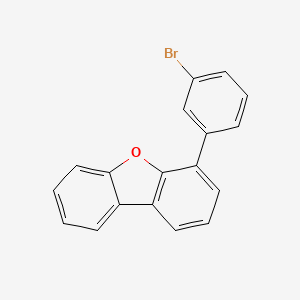
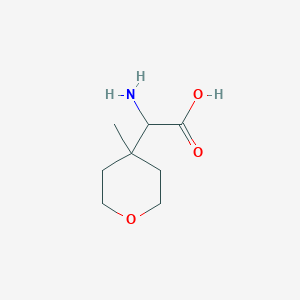
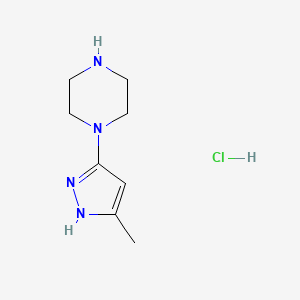
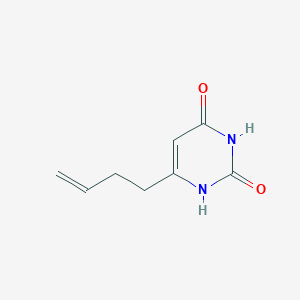

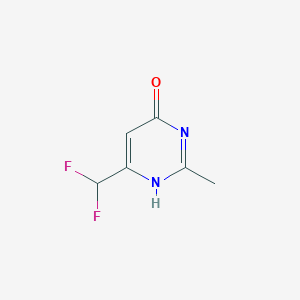
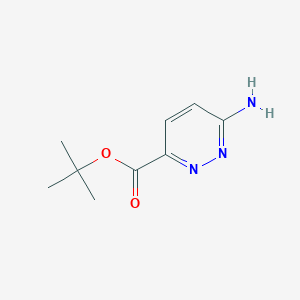
![Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8036416.png)
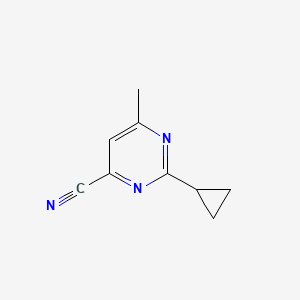
![3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1':2',1''-bis(cyclopropane)] hydrochloride](/img/structure/B8036433.png)
![[3,3-Dimethoxy-1-[[methylidene-(4-methylphenyl)-oxo-lambda6-sulfanyl]oxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B8036450.png)
![[(3S,4S)-4-methoxypyrrolidin-1-ium-3-yl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B8036455.png)
